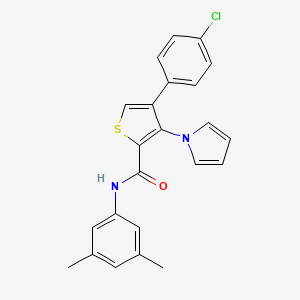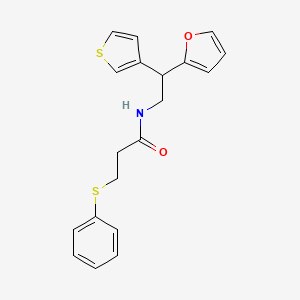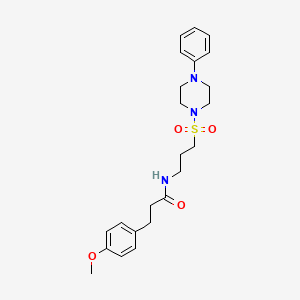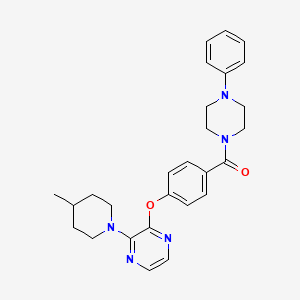![molecular formula C12H16ClNO2 B2395051 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 34162-29-3](/img/structure/B2395051.png)
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is typically in a solid state and is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) . This indicates the presence of a chlorine atom (Cl), a methoxy group (OCH3), and an amide group (CONH2) in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.71 .科学的研究の応用
Inducer of Apoptosis
The compound has been discovered as a potent inducer of apoptosis with high in vivo activity . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and this compound could potentially be used in cancer treatments to induce the death of cancer cells .
Intermediate for Organic Synthesis
2-Chloro-N,N-dimethylethylamine, a related compound, is widely used as an intermediate and starting reagent for organic synthesis . It’s plausible that “2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide” could have similar applications in the synthesis of complex organic molecules.
Synthesis of Bephenium Hydroxynaphthoate
Bephenium hydroxynaphthoate is an anthelmintic drug used to treat parasitic worm infections. The related compound 2-Chloro-N,N-dimethylethylamine is used in the synthesis of this drug .
Synthesis of Mepyramine
Mepyramine, also known as pyrilamine, is an antihistamine and anticholinergic. The related compound 2-Chloro-N,N-dimethylethylamine is used in the synthesis of this drug .
Synthesis of Phenyltoloxamine
Phenyltoloxamine is an antihistamine with sedative and analgesic effects that is widely used in over-the-counter preparations. The related compound 2-Chloro-N,N-dimethylethylamine is used in the synthesis of this drug .
Safety and Hazards
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness.
特性
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALFLNGLIZOFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)



![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)


![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)
